methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.73. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Heterocarbocyclic Nucleoside Analogues
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been utilized in the synthesis of racemic heterobicyclic amino alcohols. These compounds serve as intermediates in creating nucleoside analogues with heterobicyclic pseudosugars, showing the compound's significance in pharmaceutical synthesis (Abeijón et al., 2006).
2. Synthesis of Anti-inflammatory and Antioxidant Derivatives
This compound has been synthesized using the Gewald reaction and its acid chloride derivatives screened for in vitro anti-inflammatory and antioxidant activities. These activities were comparable to ibuprofen and ascorbic acid, highlighting its potential in medicinal chemistry (K. P. Kumar et al., 2008).
3. Genotoxic and Carcinogenic Potentials Assessment
This compound is studied for its genotoxic/mutagenic and carcinogenic potentials. It's a precursor of articaine local anesthetic, and this research is critical for evaluating safety in pharmaceutical applications (Lepailleur et al., 2014).
4. Creation of Heterocyclic Compounds with CNS Activities
The compound is employed in synthesizing various heterocyclic compounds, some of which have demonstrated anticonvulsant, behavioral, and CNS antidepressant activities. This indicates its utility in developing new therapeutic agents for neurological disorders (El-Sharkawy, 2012).
5. Synthesis of Arylidene Derivatives with Antimicrobial Activity
Novel arylidene derivatives of this compound have been synthesized and found to possess significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This suggests its potential use in addressing antibiotic resistance (Kathiravan et al., 2017).
6. Study of Crystal Structure for Material Science
The crystal structure of this compound has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. Understanding its structure is crucial for applications in material science (Vasu et al., 2004).
7. Development of Anti-inflammatory Agents
This compound is used to synthesize C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This application is significant in the pharmaceutical industry for developing new anti-inflammatory drugs (Radwan et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDJCBKQZVJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.